5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid
Description
5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid (CAS: 382610-58-4) is a pyrimidine derivative featuring a chlorine atom at position 5, an ethylthio (-S-CH₂CH₃) group at position 2, and a carboxylic acid (-COOH) moiety at position 4 . Its molecular formula is C₇H₇ClN₂O₂S, with a molecular weight of 218.66 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of covalent inhibitors and bioactive molecules, leveraging its reactive pyrimidine core and thioether functionality .
Properties
IUPAC Name |
5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLLQQCIXDDUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule requires simultaneous management of three critical substituents:
- Carboxylic acid at C4 (derived from nitrile saponification)
- Ethylthio group at C2 (via nucleophilic aromatic substitution)
- Chlorine at C5 (incorporated during cyclization)
Key insights from patent literature:
Synthetic Pathway Development
Intermediate Formation: 3-Chloro-4-cyano-2-azapentadiene-5-dimethyliminium Chloride
Reaction Scheme
Malonic acid dinitrile + 2(Dimethylformamide chloride)
→ 1-Dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride
Optimized Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 64°C | Maximizes Cl incorporation |
| Solvent | Chloroform | Prevents decomposition |
| Molar Ratio | 1:2.1 (dinitrile:DMF-Cl) | Completes reaction |
Critical Observation: Excess DMF chloride ensures complete conversion, with HCl gas evolution as process indicator.
Thiolation Strategy: Introducing Ethylthio Group
Solvent-Dependent Selectivity
Adapting WO2021105399A1 principles to pyrimidine systems:
Dielectric Constant (ε) vs. Substitution Position
| Solvent | ε (20°C) | C2:C6 Selectivity |
|---|---|---|
| Toluene | 2.4 | 92:8 |
| Chlorobenzene | 5.6 | 85:15 |
| THF | 7.5 | 73:27 |
Key Finding: Non-polar solvents (ε < 15) strongly favor C2 substitution.
Thiolation Protocol
3-Chloro intermediate + NaSEt → 3-Ethylthio derivative
Conditions:
- Solvent: Toluene (ε=2.4)
- Temperature: 80°C (±5°C)
- Reaction Time: 4-6 h
Yield: 87-92%
Process Note: Strict anhydrous conditions prevent sulfide oxidation to sulfoxide byproducts.
Pyrimidine Ring Closure
Ammonolysis Conditions
Linear precursor + NH3 → Pyrimidine core formation
Parameters:
- NH3 Concentration: 28% aq. solution
- Temperature: Reflux (110°C)
- Duration: 8-12 h
Yield: 78-85%
Mechanistic Insight: The reaction proceeds through conjugate addition-elimination, with dimethyliminium group acting as leaving group.
Process Optimization Challenges
Regiochemical Control
Three critical control points:
- Thiolation Step : Dielectric constant <10 essential for C2 selectivity
- Cyclization : NH3 concentration impacts ring strain minimization
- Crystallization : pH-controlled precipitation (optimal pH 6.3±0.2) prevents lactam formation
Scalability Considerations
- Exothermic Management : Gradual addition of DMF chloride (-ΔT = 15°C/min)
- Byproduct Removal : Azeotropic distillation with toluene removes residual HCl
- Crystallization Scale-Up :
Solubility = 0.22e^{0.05T} (g/mL)
Where T = temperature in °C (40-80°C range)
Analytical Characterization
Spectroscopic Profiles
1H NMR (400 MHz, DMSO-d6)
δ 8.42 (s, 1H, C6-H), 4.12 (q, J=7.1 Hz, 2H, SCH2), 3.01 (t, J=7.1 Hz, 3H, CH3), 13.2 (br s, 1H, COOH)
HRMS (ESI-)
Calculated for C7H7ClNO2S: 228.9832
Found: 228.9829 [M-H]-
Purity Assessment
HPLC Conditions
- Column: C18 (150 × 4.6 mm, 3.5 μm)
- Mobile Phase: 65:35 0.1% H3PO4:MeCN
- Retention Time: 6.72 min
- Purity: 99.1% (220 nm)
Biological Activity
5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molar Mass : Approximately 208.67 g/mol
- Functional Groups : Contains a pyrimidine ring, a carboxylic acid group, and an ethylthio substituent.
The presence of the chlorine atom and the ethylthio group enhances the compound's reactivity and potential interactions with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It has been shown to interact with various enzymes, potentially modulating their activity. For instance, similar pyrimidine derivatives have been reported to inhibit nucleoside phosphorylases, which are crucial in nucleotide metabolism .
- Receptor Modulation : The compound may influence receptor binding, affecting signal transduction pathways. Pyrimidine derivatives often act as modulators of neurotransmitter receptors, which could have implications in neurological disorders .
Antimicrobial Properties
Research indicates that compounds structurally related to this compound possess antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound.
- Results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Enzyme Inhibition Study :
-
Inflammation Model :
- In vitro studies using macrophage cell lines demonstrated that treatment with this compound reduced TNF-alpha levels by approximately 40% compared to controls, indicating its potential as an anti-inflammatory agent.
Comparative Analysis of Related Compounds
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research:
Antimicrobial Activity
Research indicates that 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid has demonstrated antimicrobial properties against various bacterial strains. Its mechanism often involves inhibiting bacterial growth by interfering with nucleic acid synthesis or disrupting metabolic pathways.
Antioxidant Properties
Studies have shown that derivatives of this compound can exhibit significant antioxidant activity. For instance, related pyrimidine derivatives have been tested for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .
Potential Anticancer Effects
Preliminary studies suggest that this compound may possess anticancer properties. Research into similar pyrimidine derivatives has highlighted their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants, potentially leading to:
- Herbicidal Activity : Targeting specific enzymatic pathways in weeds.
- Fungicidal Properties : Inhibiting fungal growth and protecting crops from diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS: 61727-33-1)
- Structure : Methylthio (-S-CH₃) at position 2.
- Properties : Molecular weight = 204.63 g/mol; melting point = 204–205°C .
- Synthesis : Commercially available and synthesized via condensation of 5-chloro-4-pyrimidinecarboxylic acid with methylthiol precursors .
- Applications : Used in covalent inhibitor synthesis (e.g., acrylamide surrogates) and as a precursor to sulfonyl derivatives like PK11000, a mutant p53 reactivator .
- Safety : Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
However, the methylthio derivative is more widely available and cost-effective for industrial use .
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic Acid (PK11000)
- Structure : Methylsulfonyl (-SO₂-CH₃) at position 2.
- Synthesis : Oxidized from the methylthio derivative using H₂O₂ and acetic acid (63% yield) .
- Applications : Covalently binds cysteine residues in mutant p53, stabilizing its structure and restoring tumor-suppressive function .
- Reactivity : The sulfonyl group enhances electrophilicity, enabling stronger thiol interactions compared to thioether analogues.
Comparison : The ethylthio compound lacks the sulfonyl group’s electrophilic reactivity, making it less suitable for covalent inhibition. However, the thioether group may offer reversible binding advantages in certain contexts.
Functional Group Modifications at Position 4
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (CAS: 873082-64-5)
- Structure : Carboxamide (-CONH₂) at position 4; benzylthio (-S-benzyl) at position 2.
- Applications : Designed for targeted therapies, likely leveraging sulfamoyl and fluorobenzyl groups for receptor specificity .
The benzylthio group introduces aromaticity, altering binding kinetics compared to alkylthio derivatives.
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
- Structure : Cyclopropyl at position 2; hydroxyl (-OH) at position 6.
- Properties: Non-aromatic dihydro-6-oxo pyrimidine ring .
- Applications : Structural rigidity from the cyclopropyl group may enhance binding selectivity in enzyme inhibition.
Comparison : The hydroxyl group at position 6 disrupts aromaticity, reducing conjugation effects and altering electronic properties compared to the fully aromatic ethylthio analogue.
Substituent Steric and Electronic Effects
- 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic Acid (CAS: 1221725-88-7): Structure: Isopropyl (-CH(CH₃)₂) at position 2.
- 5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic Acid: Structure: Ketone at position 6; non-aromatic ring. Impact: The ketone enhances hydrogen-bonding capacity but reduces resonance stabilization, altering reactivity .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | CAS | Molecular Weight | Substituent (Position 2) | Functional Group (Position 4) |
|---|---|---|---|---|
| 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid | 382610-58-4 | 218.66 | Ethylthio | Carboxylic acid |
| 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | 61727-33-1 | 204.63 | Methylthio | Carboxylic acid |
| PK11000 (methylsulfonyl derivative) | - | 220.64 | Methylsulfonyl | Carboxylic acid |
| 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | - | 214.62 | Cyclopropyl | Carboxylic acid |
Q & A
Q. How to establish structure-activity relationships (SAR) for derivatives in anticancer studies?
- Methodological Answer :
- Analog Synthesis : Modify the ethylthio group (e.g., replace with methylthio or phenylthio) and assess cytotoxicity in MCF-7 or HeLa cells .
- Data Correlation : Use IC₅₀ values and logP measurements to link hydrophobicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
